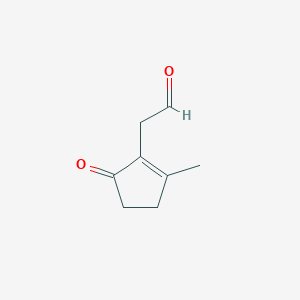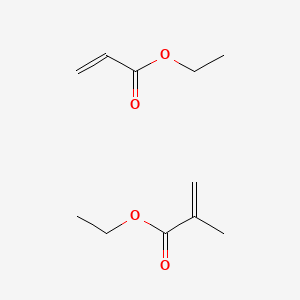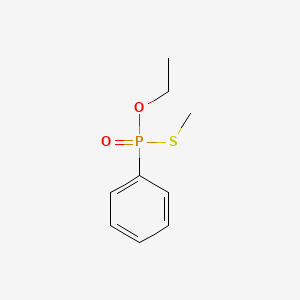phosphane CAS No. 57137-59-4](/img/structure/B14628550.png)
[3-(Dimethylphosphanyl)propyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylphosphanyl)propylphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two phosphane groups attached to a propyl chain, with one phosphane group being dimethyl-substituted and the other being diphenyl-substituted
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphanyl)propylphosphane typically involves the reaction of diphenylphosphane with 3-chloropropyl(dimethyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylphosphanyl)propylphosphane may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Dimethylphosphanyl)propylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the phosphane groups is replaced by another functional group, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Transition metal catalysts such as palladium or nickel; reactions may require elevated temperatures and pressures.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphane derivatives
科学的研究の応用
Chemistry
In chemistry, 3-(Dimethylphosphanyl)propylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology
The compound’s phosphane groups can interact with biological molecules, making it a potential candidate for use in biochemical research. It may be employed in the study of enzyme mechanisms or as a probe for investigating phosphane-protein interactions.
Medicine
In medicinal chemistry, 3-(Dimethylphosphanyl)propylphosphane derivatives are explored for their potential therapeutic properties. These compounds may exhibit activity against certain diseases by modulating biological pathways involving phosphorus-containing molecules.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of advanced materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism by which 3-(Dimethylphosphanyl)propylphosphane exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphane groups can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic processes. Additionally, the compound can undergo reversible oxidation and reduction, making it a versatile reagent in redox chemistry.
類似化合物との比較
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
Dimethylphenylphosphane: A phosphane with two methyl groups and one phenyl group.
Diphenylphosphane: A simpler analog with two phenyl groups and one hydrogen.
Uniqueness
3-(Dimethylphosphanyl)propylphosphane is unique due to its combination of dimethyl and diphenyl substituents on the phosphane groups. This structural feature imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile ligand and reagent in both academic and industrial settings.
特性
CAS番号 |
57137-59-4 |
|---|---|
分子式 |
C17H22P2 |
分子量 |
288.30 g/mol |
IUPAC名 |
3-dimethylphosphanylpropyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H22P2/c1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
InChIキー |
LDKJRMIBSPXXMN-UHFFFAOYSA-N |
正規SMILES |
CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)

![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)



![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
